3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate
CAS No.:
Cat. No.: VC16566419
Molecular Formula: C12H16NO3-
Molecular Weight: 222.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16NO3- |
---|---|
Molecular Weight | 222.26 g/mol |
IUPAC Name | N-[2-[3-(1-hydroxyethyl)phenyl]ethyl]-N-methylcarbamate |
Standard InChI | InChI=1S/C12H17NO3/c1-9(14)11-5-3-4-10(8-11)6-7-13(2)12(15)16/h3-5,8-9,14H,6-7H2,1-2H3,(H,15,16)/p-1 |
Standard InChI Key | YCMLSJUGIADWBI-UHFFFAOYSA-M |
Canonical SMILES | CC(C1=CC=CC(=C1)CCN(C)C(=O)[O-])O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name is N-[2-[3-(1-hydroxyethyl)phenyl]ethyl]-N-methylcarbamate, with a canonical SMILES representation of . Its anionic form arises from deprotonation of the carbamate group, as evidenced by the negative charge in the molecular formula. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 222.26 g/mol |
PubChem CID | 156593859 |
InChI Key | YCMLSJUGIADWBI-UHFFFAOYSA-M |
The hydroxyethyl group at the meta-position of the phenyl ring introduces steric and electronic effects that influence reactivity, while the carbamate moiety contributes to hydrogen-bonding potential .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 3-(1-hydroxyethyl)phenylethyl(methyl)carbamate typically involves multi-step protocols:
-
Intermediate Preparation: (1S)-3-(1-Dimethylamino-ethyl)-phenol is synthesized via reductive amination of 3-acetylphenol with dimethylamine, followed by resolution to isolate the S-enantiomer .
-
Carbamate Formation: The phenol intermediate reacts with methyl chloroformate or N-methyl-N-ethyl carbamoyl chloride under basic conditions (e.g., NaOH or pyridine) to form the carbamate linkage.
-
React (1S)-3-(1-dimethylamino-ethyl)-phenol (8.2 g) with ethyl methylamino formyl chloride in dichloromethane at 0–5°C.
-
Stir for 6 hours, followed by aqueous workup and purification via column chromatography (yield: ~74%, HPLC purity: 98.86%).
Key Reaction Conditions
Parameter | Optimal Value |
---|---|
Temperature | 0–5°C (initial step) |
Solvent | Dichloromethane |
Catalyst | Pyridine (as base) |
Reaction Time | 6–8 hours |
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, CDCl):
-
Mass Spectrometry:
-
ESI-MS: m/z 222.19 ([M–H]).
-
Biological and Pharmacological Applications
Pseudocholinesterase Inhibition
The compound’s structural similarity to rivastigmine—a carbamate-based acetylcholinesterase inhibitor—suggests potential activity against pseudocholinesterase. Inhibition mechanisms likely involve covalent modification of the enzyme’s active site serine residue via carbamoylation .
Medicinal Chemistry Utility
As a building block, it facilitates the synthesis of:
-
Neuroactive Agents: Derivatives targeting Alzheimer’s disease and myasthenia gravis.
-
Prodrugs: Carbamate groups enhance blood-brain barrier penetration.
Parameter | Recommendation |
---|---|
Personal Protective Equipment | Gloves, goggles, respirator |
Storage | Cool, dry, inert atmosphere |
First Aid | Atropine for cholinergic crisis |
Regulatory and Industrial Status
Industrial Production
Current production is limited to laboratory-scale synthesis. Scalability challenges include enantiomeric purity maintenance and cost-effective resolution methods .
Future Research Directions
-
Enzymatic Studies: Detailed kinetic analysis of pseudocholinesterase inhibition.
-
Derivatization: Development of prodrugs with enhanced bioavailability.
-
Toxicological Profiling: In vivo studies to establish NOAEL (No Observed Adverse Effect Level).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume